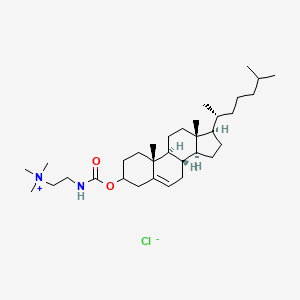

Cholesteryl n-(trimethylammonioethyl)carbamate chloride

Description

BenchChem offers high-quality Cholesteryl n-(trimethylammonioethyl)carbamate chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesteryl n-(trimethylammonioethyl)carbamate chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N2O2.ClH/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-21-35(6,7)8)16-18-32(25,4)30(27)17-19-33(28,29)5;/h12,23-24,26-30H,9-11,13-22H2,1-8H3;1H/t24-,26?,27+,28-,29+,30+,32+,33-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMOADAXWLIUIK-VDBPPDKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Cholesteryl n-(trimethylammonioethyl)carbamate chloride

Executive Summary

Cholesteryl n-(trimethylammonioethyl)carbamate chloride, often referred to as TC-Cholesterol, is a synthetic cationic lipid that has garnered significant interest in the fields of drug delivery and gene therapy.[1][2] Structurally, it is a derivative of cholesterol, a ubiquitous and essential component of mammalian cell membranes.[3][4] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, synthesis, and application, with a primary focus on its role in the formulation of lipid-based nanoparticles for the delivery of nucleic acids. Its unique architecture, combining the membrane-anchoring properties of the cholesterol scaffold with a permanently cationic quaternary ammonium headgroup, makes it a potent agent for complexing with anionic macromolecules like DNA and RNA and facilitating their entry into cells. This document is intended for researchers and professionals in pharmaceutical sciences and biotechnology, offering both foundational knowledge and practical, field-proven protocols.

Physicochemical Properties and Molecular Structure

Understanding the fundamental properties of Cholesteryl n-(trimethylammonioethyl)carbamate chloride is crucial for its effective application. It is a cationic cholesterol derivative characterized by a stable carbamate linkage.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 188022-80-2 | [1][5][6] |

| Molecular Formula | C₃₃H₅₉ClN₂O₂ | [1][5] |

| Molecular Weight | 551.29 g/mol | [1][2][7] |

| Synonyms | TC-CHOLESTEROL, Cholesteryl N-(trimethylammonioethyl)*carbamate C | [1][5][6] |

| Recommended Storage | -20°C | [1][2][5] |

| Appearance | Inferred to be a solid, powder form | [8][9] |

The molecule's structure is amphipathic, featuring a large, rigid, and hydrophobic cholesterol tail and a positively charged hydrophilic headgroup. This duality is the cornerstone of its ability to self-assemble in aqueous environments and interact with both lipidic and charged molecular species.

The Scientific Rationale: Mechanism of Action in Gene Delivery

The primary application of TC-Cholesterol is as a non-viral vector for gene therapy.[10] Its efficacy stems from its ability to overcome several key extracellular and intracellular barriers to nucleic acid delivery. The process is multi-step, beginning with the formation of a lipoplex and culminating in the release of the genetic cargo into the cytoplasm.

2.1. Lipoplex Formation

When formulated into liposomes, typically with a neutral helper lipid such as L-α-phosphatidylethanolamine, dioleoyl (DOPE), TC-Cholesterol presents a positively charged surface.[8] This surface electrostatically attracts and binds negatively charged nucleic acids (e.g., plasmid DNA, mRNA, siRNA), which have a phosphate backbone. This self-assembly process results in a condensed, nanoparticle-sized complex known as a lipoplex . The cholesterol component provides structural integrity and stability to these particles.[4][11]

2.2. Cellular Uptake and Endosomal Escape

The net positive charge of the lipoplex facilitates its adhesion to the negatively charged proteoglycans on the surface of a target cell membrane, promoting cellular uptake primarily via endocytosis. Once inside the cell and enclosed within an endosome, the "proton sponge" effect or interaction with anionic lipids in the endosomal membrane, facilitated by the cationic lipid and the fusogenic properties of helper lipids like DOPE, leads to destabilization of the endosomal membrane. This critical step allows the lipoplex to escape the endosome and release its nucleic acid cargo into the cytoplasm before it can be degraded by lysosomal enzymes.

Synthesis Pathway

Cholesteryl carbamates are generally synthesized through the reaction of cholesteryl chloroformate with a corresponding amine.[3][12] This method provides a reliable and scalable route to TC-Cholesterol. The reaction involves the nucleophilic attack of the primary amine of a trimethylammonioethyl precursor on the electrophilic carbonyl carbon of cholesteryl chloroformate.

General Synthesis Protocol:

-

Precursor Preparation: Cholesteryl chloroformate is prepared by reacting cholesterol with phosgene or a safer equivalent like triphosgene.[12] The amine reactant, (2-aminoethyl)trimethylammonium chloride, is commercially available.

-

Reaction: Cholesteryl chloroformate is dissolved in a dry, aprotic solvent such as dichloromethane (DCM).[3]

-

Base Addition: A non-nucleophilic base, like triethylamine or pyridine, is added to the solution to act as an acid scavenger for the HCl that is produced during the reaction.[3][12]

-

Amine Addition: The (2-aminoethyl)trimethylammonium chloride is added to the reaction mixture, often slowly and at a controlled temperature (e.g., 0°C to room temperature).

-

Catalysis (Optional): The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3]

-

Workup and Purification: Following the reaction, the product is isolated through extraction and purified using techniques such as column chromatography or recrystallization to yield the final high-purity product.

Safety, Handling, and Storage

-

Handling: As with any fine chemical powder, Cholesteryl n-(trimethylammonioethyl)carbamate chloride should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended. [9]* Storage: The compound should be stored in a tightly sealed container at -20°C to prevent degradation. [1][5]* Toxicity: While cholesterol-based carriers are generally considered biocompatible, all novel compounds should be handled with care. [4]Specific toxicity data for TC-Cholesterol is not widely published; therefore, appropriate risk assessments should be conducted before use, especially for in vivo applications.

Conclusion and Future Perspectives

Cholesteryl n-(trimethylammonioethyl)carbamate chloride stands as a well-defined and potent example of a cationic lipid designed for advanced drug delivery. Its rational design, which leverages the inherent biocompatibility and membrane-stabilizing properties of cholesterol, provides a robust platform for the non-viral delivery of genetic material. While often overshadowed by its dimethylated analog, DC-Chol, the permanent quaternary ammonium charge of TC-Cholesterol offers distinct advantages in maintaining a consistent positive charge for lipoplex formation across a range of physiological pH values. Future research will likely focus on integrating this lipid into more complex, multi-component systems, including targeted nanoparticles and combination therapies, to further enhance delivery efficiency and therapeutic outcomes.

References

-

Cas 188022-80-2, CHOLESTERYL N-(TRIMETHYL-AMMONIOETHYL)CARBAMATE CHLORIDE | lookchem. (n.d.). LookChem. [Link]

-

Cholesteryl N-(trimethylammonioethyl)carbamate chloride | C33H59N2O2 . Cl. (n.d.). BuyersGuideChem. [Link]

-

CHOLESTERYL N-(TRIMETHYL-AMMONIOETHYL)CARBAMATE CHLORIDE - LookChem. (n.d.). LookChem. [Link]

-

Synthesis of Novel Cholesteryl Carbamate Derivatives. (2024). Oriental Journal of Chemistry. [Link]

-

SYNTHESIS OF CHOLESTEROL DERIVATIVES. II1 CARBAMATES DERIVATIVES OF HETEROCYCLE COMPOUNDS. (n.d.). Revue Roumaine de Chimie. [Link]

-

Cholesteryl N-(trimethylammonioethyl)carbamate (chloride). (n.d.). SJZ Chem-Pharm Co., Ltd. [Link]

-

Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic. (2016). BMC Microbiology, 16(1), 143. [Link]

-

3-(N-(N',N'-dimethylaminoethane)carbamoyl)cholesterol. (n.d.). PubChem. [Link]

-

Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (2021). Pharmaceutics, 13(12), 2006. [Link]

-

The Efficacy of Cholesterol-Based Carriers in Drug Delivery. (2018). Molecules, 23(10), 2685. [Link]

-

Recent progress in gene therapy for familial hypercholesterolemia treatment. (2024). Gene Therapy, 31(1-2), 1-10. [Link]

-

Theoretical mechanism of the formation of cholesteryl chloride from cholesterol and thionyl chloride. (2002). Journal of Molecular Structure: THEOCHEM, 580(1-2), 167-174. [Link]

-

Synthesis of Monomethoxypolyethyleneglycol—Cholesteryl Ester and Effect of its Incorporation in Liposomes. (2006). AAPS PharmSciTech, 7(4), E1-E7. [Link]

-

Liposomes: structure, composition, types, and clinical applications. (2022). Heliyon, 8(5), e09394. [Link]

Sources

- 1. Cas 188022-80-2,CHOLESTERYL N-(TRIMETHYL-AMMONIOETHYL)CARBAMATE CHLORIDE | lookchem [lookchem.com]

- 2. CHOLESTERYL N-(TRIMETHYL-AMMONIOETHYL)CARBAMATE CHLORIDE|lookchem [lookchem.com]

- 3. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Cholesteryl N-(trimethylammonioethyl)carbamate chloride | C33H59 N2 O2 . Cl - BuyersGuideChem [buyersguidechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cholesteryl 3b-N-(dimethylaminoethyl)carbamate = 95 166023-21-8 [sigmaaldrich.com]

- 9. ≥95%, Cholesterol derivative, powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. Recent progress in gene therapy for familial hypercholesterolemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to DC-Cholesterol: Structure, Properties, and Applications in Advanced Drug Delivery

Foreword

In the landscape of non-viral gene delivery, the rational design of cationic lipids is paramount to achieving clinical success. Among the pioneering molecules in this class, 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol, or DC-Cholesterol, has established itself as a cornerstone lipid for the formulation of liposomes and lipid nanoparticles (LNPs). Its unique structure, leveraging a biocompatible cholesterol anchor, provides a balance of transfection efficiency and a comparatively favorable toxicity profile that continues to make it relevant in both academic research and clinical development. This guide aims to provide a comprehensive technical overview of DC-Cholesterol, from its fundamental chemical and physical properties to its practical application in the formulation of nucleic acid delivery systems. We will delve into the causality behind its mechanism of action, provide field-proven protocols for formulation, and discuss the critical parameters that influence the performance of DC-Cholesterol-based nanoparticles.

The Molecular Architecture of DC-Cholesterol

DC-Cholesterol is a cationic derivative of cholesterol, a natural and essential component of cell membranes.[1] Its structure is ingeniously designed to incorporate a positively charged headgroup onto a hydrophobic cholesterol backbone, a feature that is central to its function in gene delivery.[2]

The full chemical name for the hydrochloride salt is (3β)-3-[N-[2-(Dimethylamino)ethyl]carbamate cholest-5-en-3-ol hydrochloride.[3] The molecule consists of three key moieties:

-

A Cholesterol Anchor: This rigid, hydrophobic steroid nucleus readily intercalates into lipid bilayers, providing structural stability to liposomes and LNPs.[4][5] The use of a cholesterol base contributes to biocompatibility and can influence the in vivo biodistribution of the nanoparticles.[1][4]

-

A Carbamate Linker: This linker connects the cholesterol backbone to the cationic headgroup. The nature of the linker can influence the stability and degradation profile of the cationic lipid.[2]

-

A Tertiary Amine Headgroup: The N,N-dimethylethylenediamine headgroup contains a tertiary amine that is protonatable at physiological pH, conferring a net positive charge to the molecule.[4][6] This positive charge is critical for the electrostatic interaction with negatively charged nucleic acids like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[6][]

Below is a diagram illustrating the chemical structure of DC-Cholesterol.

Caption: Chemical Structure of DC-Cholesterol.

Physicochemical Properties: A Quantitative Overview

The performance of DC-Cholesterol in a formulation is dictated by its physicochemical properties. Understanding these parameters is crucial for formulation development, characterization, and quality control.

| Property | Value | Source(s) |

| Chemical Name | 3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol | [] |

| Alternate Names | Cholesteryl 3β-N-(dimethylaminoethyl)carbamate hydrochloride | [8] |

| CAS Number | 166023-21-8 (for hydrochloride salt) | [8] |

| Molecular Formula | C₃₂H₅₆N₂O₂ (free base), C₃₂H₅₇ClN₂O₂ (HCl salt) | [9][10] |

| Molecular Weight | 500.8 g/mol (free base), 537.27 g/mol (HCl salt) | [8][9] |

| Appearance | White to off-white solid | - |

| Purity | ≥95% (typically by HPLC) | [3][8] |

| Solubility | Soluble in DMSO (2.69 mg/mL) and ethanol (10.75 mg/mL) | [3] |

| pKa | ~6.45 | [11] |

Synthesis of DC-Cholesterol

The synthesis of DC-Cholesterol has been approached through various routes. A common industrial method involves the reaction of cholesterol with a phosgene derivative to form a cholesteryl chloroformate intermediate. This reactive intermediate is then treated with N,N-dimethylethylenediamine to yield the final DC-Cholesterol product.[12] Alternative synthetic strategies have been developed to improve yields and reduce the use of hazardous reagents like phosgene.[12][13] One such improved method utilizes a modified Curtius reaction, which has been reported to provide higher yields.[12]

The Role of DC-Cholesterol in Drug Delivery Systems

DC-Cholesterol is a key component in the formulation of cationic liposomes and lipid nanoparticles (LNPs) for the delivery of genetic material.[14][15] These nanoparticles serve to protect the nucleic acid cargo from degradation by nucleases in the bloodstream and facilitate its entry into target cells.[][14]

Formulation with Helper Lipids

DC-Cholesterol is rarely used alone and is almost always formulated with a neutral "helper" lipid. The most common helper lipid is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[15][16] The inclusion of DOPE is critical for efficient transfection for several reasons:

-

Fusogenicity: DOPE has a cone-like molecular shape that promotes the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase.[17][18] This property is thought to facilitate the fusion of the LNP with the endosomal membrane, a crucial step for the release of the nucleic acid cargo into the cytoplasm.[16][19]

-

Endosomal Escape: The acidic environment of the endosome can trigger the fusogenic properties of DOPE, aiding in the disruption of the endosomal membrane and preventing the degradation of the cargo in lysosomes.[15][17]

-

Improved Transfection Efficiency: The combination of DC-Cholesterol and DOPE has been shown to result in significantly higher transfection efficiencies compared to formulations without DOPE.[16][19]

The molar ratio of DC-Cholesterol to DOPE is a critical parameter that must be optimized for a given application, as it influences particle size, stability, and transfection efficiency.[20] Studies have shown that different optimal ratios may be required for the delivery of pDNA versus siRNA.[20]

Mechanism of Gene Delivery

The delivery of nucleic acids to the cell interior via DC-Cholesterol-based LNPs is a multi-step process. The following diagram outlines the key stages of this pathway.

Caption: Key steps in the gene delivery pathway of DC-Cholesterol LNPs.

The process begins with the formation of a "lipoplex," where the cationic DC-Cholesterol electrostatically complexes with the negatively charged phosphate backbone of the nucleic acid.[] This complexation results in a condensed, nanoparticle structure. These positively charged lipoplexes then interact with the negatively charged proteoglycans on the cell surface, triggering cellular uptake via endocytosis.[] Once inside the endosome, the acidic environment is thought to enhance the fusogenic properties of the helper lipid DOPE, leading to the destabilization of the endosomal membrane.[19] This crucial step allows the nucleic acid cargo to escape into the cytoplasm, where it can then be trafficked to the nucleus for transcription (in the case of pDNA) or translated by ribosomes (in the case of mRNA).

Experimental Protocols: Preparation of DC-Cholesterol/DOPE Liposomes

The following is a detailed, step-by-step methodology for the preparation of small-sized DC-Cholesterol/DOPE liposomes using the thin-film hydration method followed by sonication.

Materials and Reagents

-

DC-Cholesterol

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., sterile, nuclease-free water, phosphate-buffered saline (PBS), or HEPES-buffered saline (HBS))

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Syringe filters (0.45 µm)

Step-by-Step Methodology

-

Lipid Preparation:

-

Prepare stock solutions of DC-Cholesterol and DOPE in chloroform or a chloroform/methanol mixture at a known concentration (e.g., 10 mg/mL).

-

In a clean round-bottom flask, mix the DC-Cholesterol and DOPE stock solutions at the desired molar ratio (e.g., 1:1 or 1:2).[20]

-

-

Thin-Film Formation:

-

Attach the round-bottom flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature slightly above the boiling point of the organic solvent to facilitate evaporation.

-

Apply a vacuum to the system to remove the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.

-

Continue to evaporate under high vacuum for at least 1-2 hours to ensure complete removal of any residual solvent.

-

-

Hydration:

-

Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL.

-

Gently swirl the flask to hydrate the lipid film. This process can be facilitated by including glass beads in the flask during hydration.

-

Allow the lipid film to hydrate for an extended period (e.g., overnight) at room temperature or slightly above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).

-

-

Size Reduction (Sonication):

-

Submerge the flask containing the MLV suspension in a bath sonicator.

-

Sonicate the suspension for a duration determined by the desired final particle size and the power of the sonicator (e.g., 5-10 minutes).[18] Monitor the turbidity of the suspension; it should become less cloudy as the particle size decreases.

-

Alternatively, a probe sonicator can be used for more efficient size reduction. Care should be taken to avoid overheating the sample.

-

-

Purification and Sterilization (Optional):

-

To obtain a more homogenous population of liposomes, the sonicated suspension can be passed through syringe filters of a defined pore size (e.g., 0.45 µm or 0.22 µm).[21]

-

For in vivo applications, the final liposome preparation should be sterile-filtered through a 0.22 µm filter.

-

Characterization of DC-Cholesterol Formulations

Thorough characterization of DC-Cholesterol-based nanoparticles is essential to ensure reproducibility and to understand their structure-activity relationship. Key characterization techniques include:

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS), these parameters are critical as they influence the in vivo biodistribution and cellular uptake of the nanoparticles.[19][22]

-

Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is important for their stability and interaction with biological membranes.[19][22] Cationic formulations will have a positive zeta potential.

-

Encapsulation Efficiency: This determines the percentage of the nucleic acid cargo that has been successfully encapsulated within the nanoparticles. This can be assessed using techniques like gel retardation assays or fluorescence-based assays.[22]

-

Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the shape and structure of the nanoparticles.[22]

Applications and Future Perspectives

DC-Cholesterol-based delivery systems have been investigated for a wide range of applications, including:

-

Gene Therapy: Delivering therapeutic genes to correct genetic disorders.[]

-

Vaccine Development: Formulating DNA and mRNA vaccines against infectious diseases and cancer.[23][24]

-

RNA Interference (RNAi): Delivering siRNA to silence disease-causing genes.[20]

While newer generations of ionizable lipids have emerged, particularly for mRNA vaccine applications, the foundational role of DC-Cholesterol in the development of cationic lipid delivery systems is undeniable. Its relatively simple structure, well-understood properties, and extensive history of use make it a valuable tool for researchers. Future research may focus on creating novel derivatives of DC-Cholesterol with improved efficacy and reduced toxicity, or on exploring its use in combination with other advanced materials for targeted drug delivery.

References

- 1. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DC-Cholesterol hydrochloride | Liposomal Transfection Reagent | Tocris Bioscience [tocris.com]

- 4. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. encapsula.com [encapsula.com]

- 8. scbt.com [scbt.com]

- 9. GSRS [precision.fda.gov]

- 10. DC-Cholesterol | C32H57ClN2O2 | CID 71433614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Physicochemical properties and in vitro toxicity of cationic liposome cDNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Simple Approach to DC-Cholesterol, its Analogues and Vitamin D-...: Ingenta Connect [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

- 14. DC-Cholesterol Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Physicochemical characteristics associated with transfection of cationic cholesterol-based gene delivery vectors in the presence of DOPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Physicochemical Characteristics Associated with Transfection of Cationic Cholesterol-based Gene Delivery Vectors in the Presence of DOPE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design of Peptidomimetic Functionalized Cholesterol Based Lipid Nanoparticles for Efficient Delivery of Therapeutic Nucleic Acids [mdpi.com]

- 22. Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 24. researchgate.net [researchgate.net]

The Formulator's Guide to DC-Cholesterol: A Cationic Lipid for Advanced Drug Delivery

This technical guide provides an in-depth exploration of 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol), a cornerstone cationic lipid in the development of non-viral gene delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DC-Cholesterol's properties, formulation strategies, and applications in modern therapeutics, including gene therapy and mRNA vaccines.

Introduction: The Rise of Cationic Lipids in Non-Viral Delivery

The challenge of delivering nucleic acids and other therapeutic molecules into cells has spurred the development of sophisticated non-viral vectors. Among these, cationic liposomes have emerged as a promising platform due to their ability to complex with negatively charged genetic material, protect it from degradation, and facilitate its entry into target cells.[1][2] DC-Cholesterol, a synthetic derivative of cholesterol, has distinguished itself as a highly effective and well-tolerated cationic lipid for these applications.[3][4] Its unique structure, combining the rigid cholesterol backbone with a flexible cationic headgroup, underpins its efficacy in forming stable and efficient delivery vehicles.[5][6]

This guide will delve into the core scientific principles and practical methodologies surrounding the use of DC-Cholesterol. We will explore its synthesis, the formulation of liposomes, the critical role of helper lipids, the mechanisms of cellular uptake and endosomal escape, and its diverse therapeutic applications.

Physicochemical Properties and Synthesis of DC-Cholesterol

DC-Cholesterol is an amphiphilic molecule with a molecular formula of C32H56N2O2 and a molecular weight of approximately 500.8 g/mol .[6] Its structure consists of a hydrophobic cholesterol anchor, a carbamate linker, and a tertiary amine headgroup that is positively charged at physiological pH.[5][7] This cationic nature is fundamental to its ability to electrostatically interact with anionic molecules like DNA and RNA.[1][]

Synthesis of DC-Cholesterol

The synthesis of DC-Cholesterol has been approached through various methods. An improved synthetic strategy involves a modified Curtius reaction, which has been shown to significantly increase the yields of DC-Cholesterol and its analogs.[9] Another common industrial synthesis involves the reaction of cholesterol with phosgene derivatives, followed by treatment with N,N-dimethylethylenediamine, resulting in the final product.[10] The purity of the synthesized DC-Cholesterol is crucial for its performance and is typically assessed by techniques such as HPLC.[11]

Formulation of DC-Cholesterol-Based Liposomes

The formulation of DC-Cholesterol into liposomes is a critical step that dictates the in vivo performance of the delivery system. The thin-film hydration method followed by sonication or extrusion is a widely adopted technique for preparing small-sized DC-Cholesterol liposomes.[12]

The Crucial Role of Helper Lipids: The Case of DOPE

DC-Cholesterol is rarely used alone in liposomal formulations. It is most commonly combined with a neutral "helper" lipid, with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) being the most prevalent partner.[12][13] DOPE is a fusogenic lipid that aids in the destabilization of the endosomal membrane, a critical step for the release of the therapeutic cargo into the cytoplasm.[][15] The molar ratio of DC-Cholesterol to DOPE is a key parameter that influences the transfection efficiency of the resulting liposomes for different nucleic acid payloads like plasmid DNA (pDNA) and small interfering RNA (siRNA).[13] Studies have shown that the optimal molar ratio can vary depending on the cargo, with a 1:2 ratio of DC-Chol/DOPE being efficient for pDNA delivery and a 1:1 ratio for siRNA delivery.[13]

Step-by-Step Protocol for DC-Chol/DOPE Liposome Preparation (Thin-Film Hydration Method)

This protocol provides a general framework for the preparation of DC-Chol/DOPE liposomes. Optimization of specific parameters may be required for different applications.

Materials:

-

DC-Cholesterol

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., sterile, nuclease-free water, phosphate-buffered saline (PBS), or HEPES-buffered saline (HBS))

Equipment:

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Probe sonicator or bath sonicator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of DC-Cholesterol and DOPE in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask.

-

Continue evaporation for at least one hour to ensure complete removal of residual solvent.[12]

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

-

Hydrate the lipid film by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This process can be performed overnight for complete hydration.[16]

-

-

Size Reduction:

-

The resulting suspension of multilamellar vesicles (MLVs) is typically cloudy. To obtain small unilamellar vesicles (SUVs), the size of the liposomes must be reduced.

-

Sonication: Subject the MLV suspension to probe or bath sonication. The duration and power of sonication will influence the final particle size.[16]

-

Extrusion: For a more uniform size distribution, pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder. This process is typically repeated 10-20 times.[17]

-

Characterization of DC-Cholesterol Liposomes

The physicochemical properties of the formulated liposomes are critical for their function and must be thoroughly characterized.

| Parameter | Method | Typical Values for DC-Chol/DOPE Liposomes |

| Mean Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 90 - 110 nm with a low PDI |

| Zeta Potential | Laser Doppler Velocimetry | Positive |

| Lipid Concentration | Assay dependent on the lipid | e.g., 5 mM (3.41 mg/mL) |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles |

Mechanism of Action: From Cellular Uptake to Endosomal Escape

The journey of a DC-Cholesterol-based lipoplex (liposome-nucleic acid complex) from the extracellular space to the cytoplasm is a multi-step process.

Diagram of Cellular Uptake and Endosomal Escape

Caption: Cellular uptake and endosomal escape of a DC-Chol/DOPE lipoplex.

Cellular Uptake

The positively charged surface of DC-Cholesterol liposomes facilitates their interaction with the negatively charged proteoglycans on the cell surface, triggering cellular uptake.[] The primary mechanism of internalization is endocytosis, with studies suggesting the involvement of both macropinocytosis and clathrin-mediated endocytosis.[4]

The Critical Step: Endosomal Escape

Once inside the cell, the lipoplex is enclosed within an endosome. For the therapeutic cargo to be effective, it must escape the endosomal pathway and avoid degradation in the lysosome. This is where the cationic nature of DC-Cholesterol and the fusogenic properties of DOPE become paramount.[][18] As the endosome matures, its internal pH drops.[] The increased protonation of the tertiary amine in DC-Cholesterol enhances its interaction with the anionic lipids of the endosomal membrane.[15] This electrostatic interaction, coupled with the cone-shaped structure of DOPE that favors the formation of non-bilayer structures, leads to the destabilization and rupture of the endosomal membrane, allowing the nucleic acid to be released into the cytoplasm.[15][18]

Applications of DC-Cholesterol in Drug Delivery

DC-Cholesterol-based delivery systems have been explored for a wide range of therapeutic applications.

Gene Therapy

DC-Cholesterol/DOPE liposomes have been extensively studied as non-viral vectors for gene therapy, delivering plasmid DNA and siRNA to various cell types.[13][19] They have shown efficacy in transferring "suicide" genes into melanoma tumors, leading to a therapeutic effect.[19][20]

mRNA Vaccine Delivery

The success of mRNA vaccines has highlighted the critical role of lipid-based delivery systems. Cationic liposomes, including those formulated with DC-Cholesterol, have been investigated as effective carriers for self-amplifying mRNA (saRNA) vaccines.[21][22] These formulations protect the mRNA from degradation and facilitate its delivery to antigen-presenting cells, eliciting robust immune responses.[21]

Cancer Therapy

Beyond nucleic acids, DC-Cholesterol liposomes have been utilized to deliver small molecule chemotherapeutic agents.[23] By encapsulating drugs, these nanoparticles can improve their solubility, alter their pharmacokinetic profile, and potentially reduce systemic toxicity.[23]

Biocompatibility and Toxicity

A significant advantage of DC-Cholesterol is its relatively low cytotoxicity compared to other cationic lipids.[4][24] This is often attributed to its cholesterol backbone, which is a natural component of cell membranes.[25] However, like all cationic lipids, DC-Cholesterol can exhibit dose-dependent toxicity.[24] Therefore, careful optimization of the formulation and dosage is essential to maximize therapeutic efficacy while minimizing adverse effects. Studies have also indicated that DC-Cholesterol/DOPE liposomes are hemocompatible, showing no significant adverse effects on blood components.[26]

Comparative Analysis with Other Cationic Lipids

The field of lipid-based drug delivery offers a variety of cationic lipids, each with its own set of advantages and disadvantages.

| Cationic Lipid | Key Features |

| DC-Cholesterol | Cholesterol-based, good biocompatibility, relatively low toxicity, effective with helper lipids like DOPE.[4][25] |

| DOTAP | Quaternary ammonium headgroup, widely used, can be more potent but also more toxic than DC-Cholesterol.[21] |

| DDAB | Dicationic lipid, can exhibit higher transfection efficiency but also increased toxicity compared to DC-Cholesterol.[19][20] |

| Ionizable Lipids (e.g., MC3) | Positively charged at low pH (endosome) and neutral at physiological pH, leading to reduced toxicity and improved in vivo performance, particularly for mRNA delivery.[15][27] |

While DC-Cholesterol remains a valuable tool, the development of ionizable lipids represents a significant advancement in the field, offering a more favorable safety profile for systemic applications.[15]

Future Perspectives

DC-Cholesterol continues to be a relevant and widely used cationic lipid in drug delivery research. Its well-characterized properties, ease of formulation, and proven efficacy make it an excellent choice for a variety of in vitro and in vivo applications. Future research will likely focus on the development of novel DC-Cholesterol analogs with improved efficiency and reduced toxicity, as well as its incorporation into more complex, multi-functional delivery systems.[3][25] The combination of DC-Cholesterol with other lipids and polymers may lead to the creation of next-generation nanocarriers with enhanced targeting capabilities and controlled release profiles.

References

- Current time information in Washington, DC, US. The time at the location 'Washington, DC, US' is 05:08 AM.

- BOC Sciences. Why Is Endosomal Escape Critical in LNP Drug Delivery? - BOC Sciences - Liposomes.

- ResearchGate. Influence of cationic lipid on endosomal escape of siRNA. Primary bmMΦ...

- Benchchem.

- CD Bioparticles. DC-Cholesterol Liposomes for DNA/RNA Delivery - CD Bioparticles.

- ResearchGate.

- BOC Sciences. DC Cholesterol Liposomes for DNA/RNA Delivery - BOC Sciences.

- PubMed. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed.

- PubMed. The use of cationic liposomes DC-CHOL/DOPE and DDAB/DOPE for direct transfer of Escherichia coli cytosine deaminase gene into growing melanoma tumors - PubMed.

- Tribioscience. Cationic Liposomes DC-CHOL/DOPE (F50105) - Tribioscience.

- Ingenta Connect. A Simple Approach to DC-Cholesterol, its Analogues and Vitamin D-Based Cationic Lipids for Gene Therapy - Ingenta Connect.

- NIH. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - NIH.

- Sigma-Aldrich. Cationic Liposomes for DNA/RNA delivery DC-Chol:DOPE (1:2) | Sigma-Aldrich.

- Merck Millipore. Protocol - Merck Millipore.

- PubMed Central. Endosomal Escape and Transfection Efficiency of PEGylated Cationic Lipid–DNA Complexes Prepared with an Acid-Labile PEG-Lipid - PubMed Central.

- ACS Publications.

- DC-CHOL LIPOSOMES AS DNA CARRIERS FOR GENE THERAPY.

- MDPI. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - MDPI.

- PMC - NIH. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - PMC - NIH.

- PubChem - NIH. DC-Cholesterol | C32H57ClN2O2 | CID 171382232 - PubChem - NIH.

- Delivery of self-amplifying mRNA vaccines by c

- Avanti Research. DC-Cholesterol∙HCl | 166023-21-8 | Avanti Research.

- ResearchGate.

- Cationic Liposome (Genesome®) containing DC-Cholesterol (Plain and Fluorescent).

- PubMed.

- bioRxiv. Development and optimisation of cationic lipid nanoparticles for mRNA delivery - bioRxiv.

- Taylor & Francis Online. Full article: Efficacy of DOPE/DC-Cholesterol Liposomes and GCPQ Micelles As AZD6244 Nanocarriers in a 3D Colorectal Cancer In Vitro Model - Taylor & Francis Online.

- ResearchGate. How to prepare small sized DC-chol/DOPE=3:2 liposomes?

- precisionFDA. DC CHOLESTEROL - precisionFDA.

- PMC.

- SCBT. DC-Cholesterol | CAS 166023-21-8 | SCBT.

- MDPI. Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis - MDPI.

- ResearchGate.

- ResearchGate. Cytotoxicity of SLNPs and DC-Chol/DOPE liposomes with negative control...

- ChemicalBook. DC-CHOL | 166023-21-8 - ChemicalBook.

- Tocris Bioscience. DC-Cholesterol hydrochloride | Liposomal Transfection Reagent - Tocris Bioscience.

- PMC - PubMed Central - NIH. Nanomaterial Delivery Systems for mRNA Vaccines - PMC - PubMed Central - NIH.

- ACS Omega. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems | ACS Omega.

- ACS Publications.

- Semantic Scholar. The use of cationic liposomes DC-CHOL/DOPE and DDAB/DOPE for direct transfer of Escherichia coli cytosine deaminase gene into growing melanoma tumors. | Semantic Scholar.

Sources

- 1. DC-Cholesterol Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]

- 2. Cationic Liposomes for DNA/RNA delivery DC-Chol:DOPE (1:2) | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. DC-Cholesterol | C32H57ClN2O2 | CID 71433614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. A Simple Approach to DC-Cholesterol, its Analogues and Vitamin D-...: Ingenta Connect [ingentaconnect.com]

- 11. DC-Cholesterol hydrochloride | Liposomal Transfection Reagent | Tocris Bioscience [tocris.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. researchgate.net [researchgate.net]

- 19. The use of cationic liposomes DC-CHOL/DOPE and DDAB/DOPE for direct transfer of Escherichia coli cytosine deaminase gene into growing melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The use of cationic liposomes DC-CHOL/DOPE and DDAB/DOPE for direct transfer of Escherichia coli cytosine deaminase gene into growing melanoma tumors. | Semantic Scholar [semanticscholar.org]

- 21. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 22. biorxiv.org [biorxiv.org]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. DC-CHOL | 166023-21-8 [chemicalbook.com]

- 27. Nanomaterial Delivery Systems for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of DC-Cholesterol liposomes

An In-depth Technical Guide to the Physical Properties of DC-Cholesterol Liposomes

Abstract

Liposomes formulated with the cationic lipid 3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol (DC-Cholesterol) are a cornerstone of non-viral gene delivery research. Their efficacy in transfecting cells is not merely a function of their composition but is critically dictated by a suite of interdependent physical properties. This guide provides a comprehensive exploration of these properties, including particle size, surface charge (zeta potential), lamellarity, and stability. We delve into the causal relationships between formulation choices—such as lipid composition, molar ratios, and preparation methodologies—and the resultant physicochemical characteristics of the liposomes. Detailed experimental protocols for characterization, supported by field-proven insights, are provided to equip researchers with the knowledge to rationally design and validate DC-Cholesterol liposomes for optimal performance in drug and gene delivery applications.

The Molecular Architecture: Understanding the Components

The physical behavior of a DC-Cholesterol liposome is predetermined by its molecular constituents. The selection and ratio of these lipids are the primary variables that a formulation scientist can modulate to achieve desired outcomes.

The Cationic Anchor: DC-Cholesterol

DC-Cholesterol is a cationic derivative of cholesterol, first synthesized by Gao and Huang in 1991.[1] Its structure consists of a cholesterol moiety, which provides biocompatibility and stability to the lipid membrane, linked to a dimethylethylenediamine headgroup.[1] It is this headgroup, containing a tertiary amine, that is the key to its function. At physiological pH (around 7.4), this amine group is partially protonated, conferring a net positive charge to the liposome surface.[1][2] This cationic nature is fundamental for two critical interactions:

-

Complexation: The positive charge facilitates electrostatic binding and condensation of negatively charged cargo, such as plasmid DNA, mRNA, and siRNA, into structures known as "lipoplexes".[2][][4]

-

Cellular Interaction: The positively charged lipoplex is attracted to the negatively charged proteoglycans on the surface of cell membranes, promoting cellular uptake.[1]

The Functional Modulators: Helper Lipids

While DC-Cholesterol provides the charge, it is rarely used alone. "Helper lipids" are incorporated to enhance transfection efficiency, stability, and payload release. The choice of helper lipid fundamentally alters the liposome's physical properties.

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): The Fusogenic Agent DOPE is a zwitterionic phospholipid that is frequently paired with DC-Cholesterol.[5][6] Its primary role is to facilitate endosomal escape, a critical barrier in gene delivery.[5] DOPE's physicochemical properties—specifically its cone-like molecular shape—do not favor the formation of stable bilayers. Instead, it promotes the formation of an inverted hexagonal (HII) phase, which destabilizes the endosomal membrane upon acidification, allowing the lipoplex to be released into the cytoplasm.[6] This fusogenic property is essential for the encapsulated genetic material to reach its site of action.[6]

-

Cholesterol: The Membrane Stabilizer While DC-Cholesterol is a cholesterol derivative, additional free cholesterol is often incorporated as a helper lipid.[7][8] Cholesterol intercalates within the lipid bilayer, where it modulates membrane fluidity and order.[8][9][10] Its inclusion leads to:

-

Increased Stability: Cholesterol enhances liposome stability, particularly in the presence of serum proteins, by reducing membrane permeability and preventing leakage of encapsulated contents.[1][7][8]

-

Modified Release Kinetics: By rigidifying the membrane, cholesterol can influence the release rate of encapsulated drugs.[8]

-

Domain Formation: At high molar ratios (e.g., above 66 mol%), cholesterol can form anhydrous domains within the membrane, which has been shown to improve transfection efficiency in high-serum conditions.[7]

-

The molar ratio of DC-Cholesterol to the helper lipid is a critical formulation parameter that must be optimized to balance the need for a strong positive charge with the fusogenic or stabilizing properties of the helper lipid.[7][11]

Formulation Strategy: From Lipid Film to Functional Vesicle

The method used to prepare DC-Cholesterol liposomes has a profound impact on their final physical characteristics, especially size and lamellarity. The most common and well-established technique is the thin-film hydration method, followed by a size-reduction step.[][5][12]

Core Protocol: Thin-Film Hydration and Extrusion

This two-stage process is favored for its reproducibility and control over the final liposome size.[12][13][14] It ensures the formation of a homogenous population of vesicles with defined characteristics.

Step-by-Step Methodology: Liposome Preparation

-

Lipid Dissolution: Accurately weigh and dissolve DC-Cholesterol and the chosen helper lipid (e.g., DOPE) in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.[][5] The choice of solvent ensures that the lipids are fully solubilized at the molecular level.

-

Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This process deposits a thin, uniform lipid film on the inner wall of the flask. It is critical to continue evaporation after the film is visibly dry to remove any residual solvent, which could impact membrane integrity.[]

-

Hydration: Add an aqueous buffer (e.g., sterile, nuclease-free water or HEPES-buffered saline) to the flask.[][5] The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids to ensure proper hydration and formation of multilamellar vesicles (MLVs). Agitate the flask by vortexing or gentle shaking to facilitate the self-assembly of lipids into vesicles.[15]

-

Size Reduction (Extrusion): To achieve a defined size and unilamellar structure, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.[14] This high-pressure filtration breaks down the larger, multi-layered vesicles into a more uniform population of large unilamellar vesicles (LUVs). Typically, 10-21 passes are sufficient to yield a homogenous sample.

Alternative Size Reduction: Sonication

Sonication uses high-frequency sound waves to disrupt MLVs and form small unilamellar vesicles (SUVs).[15][16] While simpler than extrusion, it offers less control over the final size distribution and carries a risk of lipid degradation or contamination from the sonicator probe.[15]

Caption: Workflow for preparing DC-Cholesterol liposomes via thin-film hydration.

Critical Quality Attributes: Characterization of Physical Properties

Comprehensive characterization is essential to ensure the quality, reproducibility, and efficacy of liposomal formulations.[17][18] The core physical properties—size, zeta potential, and lamellarity—are inextricably linked to the biological performance of the vesicles.

Particle Size and Polydispersity Index (PDI)

-

Causality & Importance: The hydrodynamic diameter of liposomes is a critical parameter that influences their biodistribution, cellular uptake mechanism, and overall transfection efficiency.[5][11] Smaller vesicles (typically around 100-200 nm) are often preferred for systemic applications.[5] The PDI is a measure of the heterogeneity of particle sizes in the sample; a PDI value below 0.2 is generally considered indicative of a monodisperse and acceptable population.

-

Primary Analytical Technique: Dynamic Light Scattering (DLS) is the most common method for measuring particle size and PDI.[5][17][19] DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles in suspension.

Step-by-Step Methodology: DLS Analysis

-

Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration. The goal is to achieve a count rate within the optimal range for the specific DLS instrument to avoid multiple scattering effects.

-

Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Ensure the cuvette is clean and free of dust.

-

Measurement: Place the cuvette in the instrument and allow the sample to thermally equilibrate for 1-2 minutes. Perform at least three replicate measurements to ensure reproducibility.

-

Data Analysis: The instrument's software calculates the Z-average diameter (an intensity-weighted mean size) and the PDI from the correlation function of the scattered light. Report the mean Z-average size and PDI with the standard deviation of the replicates.

Surface Charge (Zeta Potential)

-

Causality & Importance: Zeta potential is a measure of the magnitude of the electrostatic charge at the particle's surface and is a key indicator of colloidal stability.[20] For DC-Cholesterol liposomes, a sufficiently high positive zeta potential (typically > +30 mV) is desired.[11] This positive charge prevents vesicle aggregation through electrostatic repulsion and is crucial for binding nucleic acids and interacting with cell membranes.[1][20] The zeta potential is directly influenced by the molar ratio of DC-Cholesterol in the formulation and the ionic strength of the surrounding medium.[6][20]

-

Primary Analytical Technique: Electrophoretic Light Scattering (ELS), also known as Laser Doppler Velocimetry, is used to determine zeta potential.[5][21] The technique measures the velocity of charged particles moving under the influence of an applied electric field.

Step-by-Step Methodology: Zeta Potential Analysis

-

Sample Preparation: Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the true surface potential.

-

Instrument Setup: Use a dedicated folded capillary cell. Rinse the cell thoroughly with the dilution buffer before loading the sample to remove any contaminants.

-

Measurement: Load the diluted sample into the cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the measurement. The instrument applies a voltage and measures the Doppler shift of scattered laser light to determine particle velocity.

-

Data Analysis: The software uses the measured electrophoretic mobility and the Henry equation to calculate the zeta potential. Report the mean zeta potential and standard deviation from at least three measurements.

Lamellarity

-

Causality & Importance: Lamellarity refers to the number of lipid bilayers in a vesicle.[22][23] This structural property is determined by the preparation method and significantly affects the encapsulation efficiency of hydrophilic drugs and the kinetics of payload release.[22][24] For most gene delivery applications, unilamellar vesicles are desired for their well-defined structure and predictable release characteristics.

-

Primary Analytical Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of individual liposomes in their hydrated state, allowing for unambiguous determination of lamellarity.[22][25] Other techniques like ³¹P-NMR and SAXS can provide average lamellarity data for the entire population.[23]

Step-by-Step Methodology: Cryo-TEM Analysis

-

Grid Preparation: Apply a small volume (3-5 µL) of the liposome suspension onto a TEM grid (e.g., a holey carbon film grid).

-

Vitrification: Plunge-freeze the grid into a cryogen (typically liquid ethane cooled by liquid nitrogen) using a vitrification robot. This process freezes the sample so rapidly that water molecules do not have time to form ice crystals, preserving the native structure of the liposomes in a layer of amorphous ice.

-

Imaging: Transfer the vitrified grid to a cryo-electron microscope. Acquire images at low electron doses to minimize radiation damage.

-

Data Analysis: Visually inspect the acquired micrographs. Unilamellar vesicles will appear as single dark circles, while multilamellar or oligolamellar vesicles will show multiple concentric rings. Quantify the percentage of unilamellar vesicles by counting a statistically significant number of particles across multiple images.[25]

Data Synthesis: A Quantitative Overview

The choice of formulation parameters directly translates to measurable differences in the physical properties of DC-Cholesterol liposomes. The following table summarizes typical physicochemical properties reported for DC-Chol/DOPE formulations, highlighting the influence of composition and preparation.

| Vector Composition | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |

| DC-Chol/DOPE | Thin-Film Hydration + Sonication/Extrusion | 150 - 400 | +30 to +50 | [11] |

| DC-Chol/DOPE (1:2 M/M) | Not Specified | ~100 | Cationic | [26] |

| DC-Chol/DOPE (3:7 M/M) | Not Specified | 90 - 110 | Cationic | [27] |

Note: Values can vary significantly based on specific protocols, buffer conditions, and lipid ratios.

Caption: Interplay between formulation, physical properties, and biological function.

Conclusion

The physical properties of DC-Cholesterol liposomes are not merely descriptive metrics but are critical quality attributes that dictate their functional success as delivery vectors. A deep understanding of the interplay between lipid composition, formulation methodology, and the resulting characteristics of size, charge, and structure is paramount. By employing the systematic characterization techniques outlined in this guide, researchers can move beyond empirical trial-and-error and toward a rational design approach, engineering liposomal systems with optimized and reproducible performance for advanced therapeutic applications.

References

-

CD Bioparticles. (n.d.). Lamellarity Determination. CD Bioparticles. Retrieved from [Link]

-

Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences, 3(3), 2005-2021. Retrieved from [Link]

-

CD Formulation. (n.d.). Liposome Characterization Technologies. CD Formulation. Retrieved from [Link]

-

Lifeasible. (n.d.). Liposome Lamellarity Analysis. Lifeasible. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Liposome Lamellarity Analysis. Creative Biostructure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical techniques for single-liposome characterization. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (2010). Physicochemical Characteristics Associated with Transfection of Cationic Cholesterol-based Gene Delivery Vectors in the Presence of DOPE. NIH. Retrieved from [Link]

-

Yang, S. Y., et al. (2012). Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency. PubMed. Retrieved from [Link]

-

NanoImaging Services. (n.d.). Lamellarity & Blebbing Analysis. NanoImaging Services. Retrieved from [Link]

-

Skouras, A., et al. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. PMC - PubMed Central. Retrieved from [Link]

-

Ishikawa, T., et al. (2006). Quantitative Analysis of the Lamellarity of Giant Liposomes Prepared by the Inverted Emulsion Method. PMC - NIH. Retrieved from [Link]

-

Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Yang, S. Y., et al. (2013). Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection. PubMed. Retrieved from [Link]

-

Merck Millipore. (n.d.). NanoFabTx™ DC-Chol Lipid Mix Protocol. Merck Millipore. Retrieved from [Link]

-

Kulkarni, J. A., et al. (2016). Liposomes for Use in Gene Delivery. PMC - NIH. Retrieved from [Link]

-

Briuglia, M. L., et al. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. SciSpace. Retrieved from [Link]

-

Yang, S. Y., et al. (2012). Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency. ResearchGate. Retrieved from [Link]

-

Ghasemian, E., et al. (2021). Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations. NIH. Retrieved from [Link]

-

Sułkowski, W. W., et al. (2005). The influence of temperature, cholesterol content and pH on liposome stability. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of DOPG-DC liposomes. ResearchGate. Retrieved from [Link]

-

Bartucci, R., et al. (2002). DOTAP/DOPE and DC-Chol/DOPE lipoplexes for gene delivery: Zeta potential measurements and electron spin resonance spectra. ResearchGate. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of DC-cholesterol liposome. NCI Drug Dictionary. Retrieved from [Link]

-

MDPI. (2025). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12. MDPI. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Cationic Liposomes DC-CHOL/DOPE. Creative Biostructure. Retrieved from [Link]

-

Caracciolo, G., et al. (2004). How lipid hydration and temperature affect the structure of DC-Chol–DOPE/DNA lipoplexes. ResearchGate. Retrieved from [Link]

Sources

- 1. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encapsula.com [encapsula.com]

- 4. DC-Cholesterol Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Physicochemical Characteristics Associated with Transfection of Cationic Cholesterol-based Gene Delivery Vectors in the Presence of DOPE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

- 16. Facebook [cancer.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Liposome Characterization Technologies - CD Formulation [formulationbio.com]

- 19. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Lamellarity Determination - CD Bioparticles [cd-bioparticles.net]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. Liposome Lamellarity Analysis - Lifeasible [lifeasible.com]

- 25. Lamellarity & Blebbing Analysis Services [nanoimagingservices.com]

- 26. Clipos™ Cationic DC-Cholesterol Liposomes - CD Bioparticles [cd-bioparticles.net]

- 27. creative-biostructure.com [creative-biostructure.com]

The Definitive Guide to DC-Cholesterol in Liposome-Mediated Gene Delivery

A Senior Application Scientist's Perspective on Mechanism, Formulation, and Application

Authored by: Gemini AI

Abstract

Cationic liposomes represent a cornerstone of non-viral gene delivery, offering a safer alternative to viral vectors. Among the plethora of cationic lipids developed, 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) has distinguished itself as a highly effective and widely utilized component for transfecting a variety of cell types both in vitro and in vivo. This technical guide provides an in-depth exploration of the pivotal role of DC-Cholesterol in liposome-mediated gene delivery. We will dissect its molecular structure, elucidate the mechanisms of lipoplex formation and cellular uptake, and provide field-proven insights into formulation optimization and experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of DC-Cholesterol-based liposomes for their gene delivery applications.

The Molecular Architecture of a Superior Cationic Lipid: Understanding DC-Cholesterol

At its core, the success of DC-Cholesterol as a transfection reagent lies in its unique molecular structure, which masterfully balances the requirements for DNA binding, membrane fusion, and biocompatibility. A cationic lipid's structure can be broadly divided into three key domains: a hydrophobic anchor, a linker, and a hydrophilic headgroup.[1]

-

The Hydrophobic Anchor: DC-Cholesterol utilizes a cholesterol moiety as its hydrophobic anchor.[1] Unlike the more common fatty acid chains found in lipids like DOTAP, the rigid, bulky structure of cholesterol imparts a high degree of stability to the liposomal membrane.[2][3] This stability is crucial for maintaining the integrity of the lipoplex in the presence of biological fluids and for modulating membrane fluidity.[3]

-

The Cationic Headgroup: The dimethylaminoethane headgroup of DC-Cholesterol provides the essential positive charge required for electrostatic interaction with the negatively charged phosphate backbone of nucleic acids (DNA and RNA).[] This interaction is the initial and critical step in the formation of the liposome-nucleic acid complex, or "lipoplex."

-

The Carbamoyl Linker: The linker region connecting the hydrophobic anchor and the headgroup plays a subtle but significant role in the lipid's overall performance. In DC-Cholesterol, this is a carbamoyl linker. The nature of the linker can influence the biodegradability and toxicity of the cationic lipid.

Below is a diagram illustrating the fundamental structure of DC-Cholesterol.

Sources

The Art and Science of a Cationic Workhorse: A Technical Guide to DC-Cholesterol's Solubility and Stability

Introduction: The Enduring Relevance of DC-Cholesterol in Non-Viral Delivery

In the landscape of non-viral gene and drug delivery, few molecules have demonstrated the versatility and enduring utility of 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol, commonly known as DC-Cholesterol. As a cationic derivative of cholesterol, it serves as a cornerstone in the formulation of liposomes and lipid nanoparticles (LNPs), facilitating the encapsulation and cellular uptake of negatively charged payloads like plasmid DNA, siRNA, and mRNA.[1][2] Its unique structure, combining the rigid sterol backbone of cholesterol with a flexible cationic headgroup, imparts favorable characteristics for membrane fusion and endosomal escape, critical steps for successful intracellular delivery.[1][3]

This technical guide offers a deep dive into the core physicochemical characteristics of DC-Cholesterol, with a specific focus on its solubility and stability. Understanding these fundamental properties is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of DC-Cholesterol-based delivery systems. We will move beyond simple procedural descriptions to explore the underlying principles that govern its behavior in solution and within lipid bilayers, providing field-proven insights to empower rational formulation design and ensure experimental reproducibility.

I. Physicochemical Properties of DC-Cholesterol

DC-Cholesterol is a cholesterol derivative featuring an ionizable tertiary amine, which gives it its cationic nature.[4] This positive charge is crucial for its function, as it allows for electrostatic interactions with negatively charged nucleic acids and the anionic cell surface, promoting cellular internalization.[5][6]

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₇ClN₂O₂ | [7] |

| Molecular Weight | 537.3 g/mol | [4][7] |

| Appearance | White powder/crystalline solid | [8][9] |

| Purity | Typically >95% or >98% | [4][8][10] |

| CAS Number | 166023-21-8 | [8][9][10] |

II. Solubility Characteristics: A Solvent Selection Guide

The solubility of DC-Cholesterol is a critical parameter for the successful preparation of lipid stock solutions and the subsequent formulation of liposomes or LNPs. Due to its amphipathic nature, with a large hydrophobic cholesterol core and a charged headgroup, its solubility varies significantly across different solvents.

Qualitative and Quantitative Solubility Data

| Solvent | Solubility | Temperature | Notes | Source |

| DMSO | >5 mg/mL | Room Temperature | Sonication may be required for concentrations around 5 mg/mL. | [8][9][10][11] |

| Methanol | >10 mg/mL | Room Temperature | [8][9] | |

| Ethanol | 10.75 mg/mL (20 mM) | Room Temperature | [10] | |

| Ethanol:Water (95:5) | >10 mg/mL | 40°C | [8] | |

| Chloroform or Chloroform/Methanol Mixture (e.g., 2:1 v/v) | Soluble | Room Temperature | Commonly used for the thin-film hydration method of liposome preparation. | [1][6] |

| Water | Partly miscible | Room Temperature | Forms micelles or aggregates rather than a true solution. | [8] |

It is important to note that cholesterol itself exhibits complex solubility patterns in organic solvents, with solubility maxima observed in alkanols of specific chain lengths. While detailed studies on DC-Cholesterol's solubility in a wide range of organic solvents are less common, the general principles of lipid solubility apply.[12][13]

Causality Behind Solvent Choices in Experimental Protocols

The choice of solvent is dictated by the intended application. For instance, in the widely used thin-film hydration method for liposome preparation, a volatile organic solvent like chloroform or a chloroform/methanol mixture is essential.[1][6] This allows for the complete dissolution of DC-Cholesterol along with other lipid components, ensuring a homogenous lipid mixture. The subsequent evaporation of the solvent leaves a thin, uniform lipid film, which is a prerequisite for successful hydration and vesicle formation.[] The use of co-solvents like methanol can aid in the dissolution of both the hydrophobic tail and the more polar headgroup of DC-Cholesterol.

For methods like ethanol injection, where an ethanolic lipid solution is rapidly injected into an aqueous phase, the high solubility of DC-Cholesterol in ethanol is leveraged to create a spontaneous self-assembly of liposomes upon dilution.[15][16]

III. Stability of DC-Cholesterol and its Formulations

The stability of DC-Cholesterol, both as a raw material and within a formulated liposome, is a critical determinant of its efficacy and shelf-life. Degradation can lead to a loss of cationic charge, altered vesicle morphology, and reduced transfection efficiency.

Storage and Handling of DC-Cholesterol Powder

-

Storage Temperature: DC-Cholesterol powder should be stored at -20°C for long-term stability.[4][8][11][17]

-

Handling: Before use, it is recommended to allow the product to equilibrate to room temperature for at least one hour prior to opening the vial to prevent condensation.[17] Vials should be kept tightly sealed.[17]

-

Precautions: Avoid contact with strong acids, strong bases, and strong oxidizing substances.[8]

Stability of DC-Cholesterol in Formulations: Key Influencing Factors

The stability of DC-Cholesterol-containing liposomes is a multifactorial issue, influenced by temperature, pH, and the presence of other lipids in the formulation.

1. Temperature:

-

Phase Transition: The lipid bilayer of a liposome can exist in different phases (gel or liquid crystalline) depending on the temperature. The transition from the more ordered gel phase to the more fluid liquid-crystalline phase can affect membrane permeability and stability.[18]

-

Storage of Formulations: Liposomal formulations are often stored at 4°C to maintain their physical stability and prevent aggregation.[17]

2. pH:

-

Cationic Charge: The tertiary amine in the headgroup of DC-Cholesterol is ionizable. At physiological pH (around 7.4), it is protonated and carries a positive charge, which is essential for its function. Changes in pH can affect the degree of protonation and thus the surface charge of the liposomes.

-

Acid-Sensitivity: While cholesterol generally enhances the stability of liposomes, in pH-sensitive formulations, high cholesterol content can sometimes reduce their acid-sensitivity, which may be undesirable if endosomal escape is triggered by a drop in pH.[19]

3. Helper Lipids:

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): DC-Cholesterol is frequently formulated with the neutral "helper" lipid DOPE.[1][2] DOPE has a cone-shaped molecular geometry that promotes the formation of non-bilayer structures, which is thought to facilitate the endosomal escape of the encapsulated cargo.[1] The combination of DC-Cholesterol and DOPE creates a potent system for gene transfection.[1]

-

Cholesterol: The inclusion of cholesterol in liposomal formulations is a well-established strategy to enhance their stability.[20][21] Cholesterol modulates the fluidity of the lipid bilayer, reducing its permeability to encapsulated contents and increasing its resistance to disruption by plasma components.[19][22][23] Studies have shown that a lipid-to-cholesterol molar ratio of approximately 2:1 (or 70:30%) often results in the most stable formulations.[23]

Degradation Pathways

While specific degradation pathways for DC-Cholesterol are not extensively detailed in the provided search results, potential degradation could occur through:

-

Hydrolysis: The carbamate linkage in the headgroup could be susceptible to hydrolysis under extreme pH conditions.

-

Oxidation: The cholesterol backbone, like other lipids, can be prone to oxidation, especially at the double bond in the B ring.

It is important to note that the primary degradation concerns in a formulation context often relate to the physical instability of the liposomes (aggregation, fusion, leakage of contents) rather than the chemical degradation of the individual lipid molecules.

IV. Experimental Protocols: A Practical Guide

Protocol 1: Preparation of DC-Cholesterol/DOPE Liposomes via Thin-Film Hydration

This method is widely used due to its simplicity and scalability.[24]

Methodology:

-

Lipid Dissolution:

-

Film Formation:

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[] Continue evaporation for at least one hour to remove any residual solvent.

-

-

Hydration:

-

Add a hydration buffer (e.g., sterile, nuclease-free water, PBS, or HEPES-buffered saline) to the flask.[1] The volume will determine the final lipid concentration.

-

Hydrate the lipid film by gentle rotation or vortexing. This process can be performed at a temperature above the phase transition temperature of the lipids. Hydration can be continued for several hours or overnight to ensure complete vesicle formation.[25] This initial hydration typically results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Sonication or Extrusion):

-

To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension must be subjected to size reduction.

-

Sonication: Use a bath or probe sonicator to sonicate the lipid suspension.[][25] The duration and power of sonication will influence the final vesicle size. Over-sonication can lead to lipid degradation.

-

Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[24] This method generally produces a more homogenous population of liposomes.

-

-

Purification (Optional):

-

To remove unencapsulated material or free lipids, the liposome suspension can be purified by methods such as size exclusion chromatography or ultracentrifugation.[][24]

-

Protocol 2: Characterization of DC-Cholesterol Liposomes

Methodology:

-

Particle Size and Zeta Potential:

-

Morphology:

-

Encapsulation Efficiency:

-

To determine the amount of drug or nucleic acid successfully encapsulated within the liposomes, separate the free from the encapsulated material. This can be achieved by methods like size exclusion chromatography (e.g., using a Sephadex column), dialysis, or ultracentrifugation.[15][16] The amount of encapsulated substance is then quantified using an appropriate analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).[26][27][28]

-

V. Visualizing Key Concepts and Workflows